N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride
Overview
Description
“N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is a chemical compound with the molecular formula C10H23Cl2N3O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride” is complex, as it includes a pyrrolidine ring, a carboxamide group, and a dimethylamino propyl group . More detailed structural analysis would require additional data or computational modeling.Chemical Reactions Analysis
The compound has been used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Scientific Research Applications
Polymer Research
- Field : Polymer Research
- Application : This compound is used in the radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene .
- Method : The process involves the total initial concentration of monomers which significantly influences the composition and compositional heterogeneity of copolymers .
- Results : The study showed that such processes cannot be adequately described using the comonomer reactivity ratios .
RAFT Polymerization
- Field : Polymer Chemistry
- Application : The compound is used in the reversible addition–fragmentation chain transfer (RAFT) polymerization .
- Method : The polymerization was conducted in a solvent mixture of water (acidic pH) and 2-propanol in the ratio of 2:1 using 4-cyanopentanoic acid dithiobenzoate (CTP) as the chain transfer agent (CTA), and 4,4′-azobis (4-cyanovaleric acid) (ACVA) as the initiator .
- Results : The synthesis in acidic media and purification with precipitation in acetone allowed the good retention of dithioester chain end groups .
CO2 Sensing
- Field : Environmental Science
- Application : This compound is used in the development of CO2 sensors .
- Method : The electrical response of this polymer to CO2 upon long exposure times was measured in both the aqueous and solid phases .
- Results : The resistance first decreased over time, reaching a minimum, followed by a gradual increase with further exposure to CO2 .
Drug Delivery
- Field : Biomedical Engineering
- Application : This compound is used in the synthesis of self-healing pH-responsive hydrogels for drug delivery applications .
- Method : The hydrogels are synthesized using this compound as a cationic monomer .
- Results : The hydrogels have the ability to complex with nucleic acids and facilitate their intracellular delivery .
Amide Bonding
- Field : Biochemistry
- Application : This compound is generally utilized as a carboxyl activating agent for amide bonding with primary amines .
- Method : It reacts with carboxyl groups to form amide bonds, and it can also react with phosphate groups .
- Results : This method has been used in peptide synthesis, crosslinking proteins to nucleic acids, and preparation of immunoconjugates .
Gene Delivery
- Field : Genetic Engineering
- Application : This compound is used as a cationic monomer to develop gene delivery vectors .
- Method : It has the ability to complex with nucleic acids and facilitate their intracellular delivery .
- Results : This method has been used for efficient gene delivery in various biomedical applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]pyrrolidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-13(2)8-4-7-12-10(14)9-5-3-6-11-9;;/h9,11H,3-8H2,1-2H3,(H,12,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAFCCJUOYXBSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1CCCN1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dimethylamino)propyl]-2-pyrrolidinecarboxamide dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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